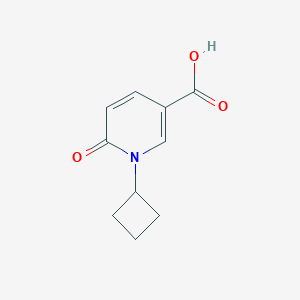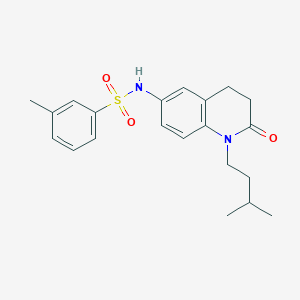
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid often involves cycloaddition reactions, as well as other strategies to incorporate the cyclobutyl group into the dihydropyridine framework. For example, the synthesis and reactivity of compounds with cyclobutane rings have been extensively studied, revealing the importance of stereochemistry and the influence of substituents on the reaction outcomes (Belluš, Mez, & Rihs, 1974).
Molecular Structure Analysis
The molecular structure of cyclobutyl-dihydropyridine derivatives is characterized by the presence of a cyclobutyl group attached to a dihydropyridine ring, which significantly influences the electronic and steric properties of the molecule. Studies on similar compounds, such as the experimental and theoretical analysis of 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, provide insight into the molecular geometry, electronic structure, and intramolecular interactions that define these molecules (Acar et al., 2017).
Scientific Research Applications
Synthesis and Characterization
- A study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for derivatives of dihydropyridine, including 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carbonsäure. They also discuss the characterization of these compounds using spectroscopic methods and X-ray diffraction (Wiedemann & Grohmann, 2009).
Catalytic and Antibacterial Applications
- Miyamoto et al. (1987) synthesized derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which have shown potent antibacterial activity. These derivatives include 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Miyamoto et al., 1987).
Heterocyclic Derivative Syntheses
- Bacchi et al. (2005) explored the synthesis of various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, under oxidative carbonylation conditions. These reactions involve compounds structurally related to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Bacchi et al., 2005).
Coordination Polymers and Catalysis
- Paul et al. (2021) discussed the synthesis of coordination polymers using ligands such as 1,1′-(ethane-1,2-diyl)bis(6-oxo-1,6-dihydropyridine-3-carboxylic acid), which have applications as effective heterogeneous catalysts in environmentally friendly conditions (Paul et al., 2021).
Safety and Hazards
The safety data sheet for “1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
1-cyclobutyl-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)6-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVSMVSZJCNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)




![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)
![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)
![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)